REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([O:9][CH3:10])[C:5](Cl)=[N:6][CH:7]=1.BrC1C=N[CH:15]=[C:16]([O:18]C)C=1.[O-]CC.[Na+].C(O)C>O>[Br:1][C:2]1[CH:3]=[C:4]([O:9][CH3:10])[C:5]([O:18][CH2:16][CH3:15])=[N:6][CH:7]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=NC1)Cl)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC=C(C1)OC
|
Name
|
sodium ethoxide ethanol
|
Quantity
|
5.05 mL
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+].C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction mixture microwave irradiated at 100° C. for 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
the ethanol evaporated under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
The resulting aqueous solution was extracted with DCM and ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
by drying the combined extracts over MgSO4
|
Type
|
FILTRATION
|
Details
|
After filtration, removal of the volatiles under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=NC1)OCC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |